molecular formula C5H3BrN4 B1383936 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1935422-57-3

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1383936
CAS No.: 1935422-57-3
M. Wt: 199.01 g/mol
InChI Key: XJCDNRHRWDUUQA-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C5H3BrN4. It has a molecular weight of 199.01 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES notation: C1=C(N=CC2=NN=CN21)Br . This notation provides a text representation of the compound’s structure, indicating the presence of a bromine atom (Br) and a [1,2,4]triazolo[4,3-a]pyrazine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 199.01 g/mol, an exact mass of 197.95411 g/mol, and a monoisotopic mass of 197.95411 g/mol . The compound has a topological polar surface area of 43.1 Ų, a heavy atom count of 10, and a complexity of 131 . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Synthesis and Chemistry

  • Novel Synthesis Techniques : Compounds related to 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine have been used in the synthesis of a variety of novel mono-, bis-, and poly-triazolo-thiadiazines, showcasing versatile synthetic applications in chemistry (Salem et al., 2016).

  • Regioselective One-Pot Synthesis : The compound is integral to the regioselective one-pot synthesis of pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, highlighting its role in the efficient and selective formation of complex molecular structures (Unciti-Broceta et al., 2005).

Medicinal Chemistry and Drug Discovery

  • Inhibitor Development : Research has explored pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as potent phosphodiesterase inhibitors, demonstrating the compound's potential in drug discovery, particularly in the development of neurological disorder treatments (Rombouts et al., 2015).

  • Anticonvulsant Properties : Studies have synthesized and tested derivatives for anticonvulsant activity, revealing the potential of this compound derivatives in creating new anticonvulsant drugs (Kelley et al., 1995).

  • Blood-Brain Barrier Permeability : Novel P2X7 antagonists based on the compound have been optimized for blood-brain barrier permeability, suggesting applications in central nervous system therapeutics (Chrovian et al., 2016).

Therapeutic Agents and Biological Activities

  • Biological Activities : The triazolo[4,3-a]pyrazine scaffold is extensively used as a building block for various therapeutic agents, displaying a wide range of potential biological activities (Jethava et al., 2020).

  • Antimicrobial Evaluations : Derivatives have been synthesized and tested for antimicrobial activity, showing the compound's relevance in developing new antimicrobial agents (Prakash et al., 2011).

Energetic Materials and Explosives

  • Explosive and Propellant Ingredients : The compound has been used in the synthesis of oxygen-rich energetic materials, potentially useful as explosive and propellant ingredients (Sheremetev et al., 2016).

  • Insensitive Energetic Materials : Research has explored its derivatives as a new class of insensitive energetic materials, highlighting the compound's potential in materials science and engineering (Thottempudi et al., 2014).

Future Directions

Compounds containing [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as promising therapeutic agents for the treatment of HR deficient cancers, with the potential to overcome acquired resistance . Furthermore, these compounds offer promising starting molecules for designing potent inhibitors of various biological targets . Therefore, future research directions may include the further optimization and investigation of these compounds for their therapeutic potential.

Biochemical Analysis

Biochemical Properties

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The compound exhibits enzyme inhibition at nanomolar concentrations, indicating its potency. Additionally, this compound interacts with poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . These interactions suggest that the compound can modulate critical biochemical pathways, potentially leading to therapeutic effects.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. It has demonstrated significant anti-tumor activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The compound influences cell function by inhibiting cell proliferation and inducing apoptosis. It also affects cell signaling pathways, particularly those involving c-Met kinase and PARP1, leading to altered gene expression and cellular metabolism . These cellular effects highlight the potential of this compound as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling that promotes cell growth and survival . Similarly, its interaction with PARP1 leads to the inhibition of DNA repair processes, resulting in increased DNA damage and cell death . These molecular mechanisms underscore the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the compound’s effects on cellular function have been shown to persist over several days, with long-term exposure leading to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as c-Met kinase and PARP1 . The compound’s inhibition of these enzymes affects metabolic flux and metabolite levels, leading to altered cellular metabolism . Additionally, the compound may undergo metabolic transformation in the liver, where it is processed by cytochrome P450 enzymes . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in target tissues . Once inside the cells, it may bind to intracellular proteins, influencing its localization and activity . These transport and distribution properties are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with target enzymes such as c-Met kinase and PARP1 . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy . Understanding its subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic use.

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCDNRHRWDUUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NN=CN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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